molecular formula C9H16ClNO B3008939 (1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride CAS No. 2243503-11-7

(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride

Cat. No.: B3008939
CAS No.: 2243503-11-7
M. Wt: 189.68
InChI Key: VFFCEHOMXPIKKE-HMEHNGNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic architecture linking a 3-oxabicyclo[3.1.0]hexane system to a piperidine ring, forming a rigid bicyclic framework. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry ((1R,5S)) is critical for bioactivity, as seen in related compounds like DOV 21947 and Paxlovid .

Properties

IUPAC Name

(1R,5S)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-9(6-10-3-1)8-4-7(8)5-11-9;/h7-8,10H,1-6H2;1H/t7-,8-,9?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCEHOMXPIKKE-HMEHNGNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3CC3CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CNC1)[C@@H]3C[C@@H]3CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-11-7
Record name rac-(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,3'-piperidine] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which includes a bicyclic framework fused with a piperidine ring. The incorporation of an oxygen atom into the bicyclic system enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry and pharmacology due to its structural features that may influence interactions with biological targets.

  • Molecular Formula : C9H16ClNO
  • Molecular Weight : 189.68 g/mol
  • CAS Number : 2243503-11-7

Biological Activity

The biological activity of This compound is primarily evaluated through pharmacological assays that assess its effects on living organisms. Key areas of potential activity include:

  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, indicating its potential use in treating infections.
  • CNS Activity : The presence of the piperidine moiety suggests possible interactions with central nervous system receptors, potentially influencing neurotransmitter systems.
  • Antitumor Activity : Initial research indicates that compounds with similar structures have shown promise in inhibiting tumor growth.

The specific mechanisms of action for This compound are still under investigation. These mechanisms typically involve interactions with various biological targets assessed through dose-response studies and bioassays.

Comparative Analysis with Similar Compounds

To better understand the potential of This compound , it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-MethylpiperidinePiperidine derivativeCNS stimulant
Spiro[pyrrolidinyl]Spirocyclic amineAntimicrobial
4-AminopiperidineAmino-substituted piperidineAntidepressant

The uniqueness of This compound lies in its specific stereochemistry and spirocyclic arrangement, which may confer distinct pharmacological properties not seen in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of spirocyclic compounds similar to This compound :

  • A study published in the Journal of Medicinal Chemistry highlighted the antitumor effects observed in related spirocyclic compounds, suggesting that modifications to the piperidine ring can enhance efficacy against specific cancer cell lines.
  • Another research article focused on the antimicrobial properties of spirocyclic amines, indicating that structural variations can significantly impact their effectiveness against bacterial strains.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride may exhibit antimicrobial properties. Initial studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for developing new antibiotics or antimicrobial agents.

Central Nervous System (CNS) Activity

The presence of the piperidine moiety suggests that this compound may interact with CNS receptors, influencing neurotransmitter systems. This interaction could lead to applications in treating neurological disorders such as depression or anxiety. Further pharmacological assays are needed to evaluate its effectiveness and safety in this context .

Antitumor Potential

Preliminary studies suggest that compounds structurally related to this compound may inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial for assessing its therapeutic potential. Interaction studies focus on its binding affinity to specific receptors and enzymes involved in metabolic pathways, which could elucidate its mechanisms of action .

Key Synthetic Routes :

  • Reaction of bicyclic derivatives with piperidine under controlled conditions.
  • Use of purification techniques such as crystallization or chromatography to achieve high-purity final products.

Comparison with Similar Compounds

Spirocyclic Piperidine Derivatives

Compound 9 (): 3-(3-Oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] hydrochloride shares a spiro-linked piperidine core but replaces the 3-oxabicyclo[3.1.0]hexane with an isoquinoline moiety. Synthesized via HCl-mediated cyclization (74.4% yield), this compound highlights the versatility of spiro architectures in drug design.

Key Differences:

  • Core Structure: Isoquinoline vs. 3-oxabicyclohexane.
  • Synthesis: Simpler reaction conditions (room temperature, 12 h) compared to microwave-assisted methods used for analogs .

3-Oxabicyclo[3.1.0]hexane Derivatives

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine Hydrochloride ():
This derivative lacks the spiro-piperidine linkage but retains the 3-oxabicyclohexane core. It is synthesized via direct salt formation and used as a building block in drug discovery.

trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride (): Features an amino substituent at the 6-position with trans stereochemistry. The meso-(1R,5S,6r) configuration underscores the impact of stereochemistry on physicochemical properties.

Key Differences:

  • Substituents: Amino vs. spiro-piperidine groups.
  • Applications: Primarily intermediates vs. target APIs .

Azabicyclo[3.1.0]hexane Pharmaceuticals

DOV 21947 (): (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a triple monoamine reuptake inhibitor. It reduces obesity-related biomarkers in rodents, demonstrating the pharmacological relevance of the bicyclo[3.1.0] scaffold.

Paxlovid ():
Contains a 3-azabicyclo[3.1.0]hexane carboxamide moiety. The (1R,2S,5S) stereochemistry is essential for SARS-CoV-2 protease inhibition, emphasizing the role of chiral centers in activity.

Key Differences:

  • Functional Groups: Azabicyclo vs. oxabicyclo cores.
  • Bioactivity: Antiviral (Paxlovid) vs. metabolic (DOV 21947) .

Structural and Functional Insights

  • Spiro vs.
  • Salt Forms: Hydrochloride salts are prevalent across analogs (e.g., ) to enhance bioavailability.
  • Steric Effects: The (1R,5S) configuration minimizes steric hindrance, a feature shared with Paxlovid’s active ingredient .

Q & A

What synthetic strategies are most effective for achieving high diastereoselectivity in the preparation of (1R,5S)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine] hydrochloride?

Level: Advanced
Methodological Answer:
The compound’s spirocyclic structure requires precise stereochemical control. Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is a key method, yielding high diastereoselectivity (>20:1 dr) under optimized conditions (e.g., Pd(OAc)₂, XPhos ligand, and mild bases) . Alternatively, metal-catalyzed cyclization of 1,5-enynes enables simultaneous formation of both rings, though stereochemical outcomes depend on ligand choice and solvent polarity . For scale-up, ruthenium catalysts may improve yield but require rigorous purification to avoid transition-metal residues .

How can researchers address discrepancies in reported biological activity data for analogs of this spirocyclic compound?

Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or stereoisomer contamination. For example, 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride analogs show variable antimicrobial activity depending on purity (>98% by HPLC recommended) . To resolve discrepancies:

  • Perform chiral HPLC or SFC to confirm enantiomeric excess .
  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity .
  • Cross-reference synthetic protocols to identify critical variables (e.g., protecting groups in nucleoside derivatization) .

What analytical techniques are critical for characterizing the conformational rigidity of this spiro scaffold in drug design?

Level: Basic
Methodological Answer:
The 3-oxabicyclo[3.1.0]hexane moiety enforces a "north-locked" conformation, mimicking tetrahydrofuran in nucleosides . Key techniques include:

  • X-ray crystallography : Resolve bond angles and ring puckering (e.g., cyclopropane ring fusion at C1–C2) .
  • Dynamic NMR : Assess rotational barriers of the piperidine ring (ΔG‡ > 60 kJ/mol indicates rigidity) .
  • DFT calculations : Compare optimized geometries with experimental data to predict bioavailability .

How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Level: Basic
Methodological Answer:
Industrial-scale production faces challenges in reproducibility. Strategies include:

  • Flow chemistry : Enhances heat transfer for exothermic cyclopropanation steps, reducing side reactions .
  • Catalyst screening : Pd/C or RuCl₃·xH₂O improves turnover number (TON > 500) but requires post-reaction scavengers (e.g., SiliaBond Thiol) .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust stoichiometry .

What methodologies are recommended for evaluating the compound’s potential as a ferroptosis inhibitor?

Level: Advanced
Methodological Answer:
Structural analogs like Liproxstatin-1 (a spirocyclic piperidine derivative) inhibit ferroptosis via GPX4 stabilization . Assays include:

  • Cell viability under oxidative stress : Use erastin or RSL3 to induce ferroptosis in HT-1080 cells, with EC₅₀ values < 100 nM indicating potency .
  • Lipid peroxidation assays : Measure MDA (malondialdehyde) levels via TBARS assay .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to GPX4 or other redox regulators .

How does the relocation of the oxygen atom in the bicyclo scaffold impact pharmacological properties?

Level: Advanced
Methodological Answer:
Shifting the oxygen from the 3- to 2-position in the oxabicyclo[3.1.0]hexane scaffold alters hydrogen-bonding capacity and metabolic stability . For example:

  • 3-Oxa derivatives exhibit improved CNS penetration (logBB > 0.3) due to reduced polarity .
  • 2-Oxa analogs show enhanced aqueous solubility (LogP reduced by 0.5–1.0 units) but shorter half-lives in hepatic microsomes .
  • SAR studies : Modify substituents on the piperidine ring (e.g., fluorination at C6) to balance potency and pharmacokinetics .

What strategies mitigate toxicity risks during in vivo studies of this compound?

Level: Advanced
Methodological Answer:
Safety profiling is critical due to spirocyclic compounds’ potential off-target effects:

  • hERG inhibition assay : Screen for cardiac toxicity (IC₅₀ > 10 μM acceptable) .
  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone-methides from oxidative metabolism) .
  • DMPK optimization : Introduce metabolically stable groups (e.g., deuterium at labile positions) to reduce clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.